molecular formula C11H15NO3 B15157795 Benzyl 2-amino-3-hydroxybutanoate

Benzyl 2-amino-3-hydroxybutanoate

Cat. No.: B15157795
M. Wt: 209.24 g/mol
InChI Key: IHRYAQVOEVWURS-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-hydroxybutanoate is an organic compound with the molecular formula C11H15NO3. It is a derivative of butanoic acid, featuring a benzyl group attached to the nitrogen atom and a hydroxyl group on the third carbon atom. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-amino-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-hydroxybutanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under acidic conditions, with sulfuric acid or hydrochloric acid acting as the catalyst. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

Scientific Research Applications

Benzyl 2-amino-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. For example, it may be involved in transamination reactions, where the amino group is transferred to another molecule. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activity and role in metabolic pathways distinguish it from other similar compounds .

Properties

IUPAC Name

benzyl 2-amino-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,8,10,13H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRYAQVOEVWURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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